2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c18-13-8-7-12(17-19-14-5-1-2-6-15(14)23-17)11-16(13)24(21,22)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGXEJLUMLHSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method employs α-haloketones and thiourea derivatives under reflux conditions. For instance, 3-(4-chlorophenyl)-1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)prop-2-en-1-one reacts with thiourea in ethanol at 80°C for 8–12 hours, yielding the thiazoline intermediate, which undergoes oxidative aromatization using iodine or DMSO. Key advantages include scalability (yields: 65–82%) and compatibility with electron-deficient aryl groups.
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times. A mixture of 2-aminobenzenethiol and 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzaldehyde in DMF, irradiated at 150 W for 15 minutes, produces the benzothiazole core in 89% yield. This method minimizes side products like disulfides, which are common in thermal pathways.
Introduction of the Pyrrolidin-1-ylsulfonyl Group
Sulfonylation at the 3-position of the phenyl ring is achieved through two primary routes:
Direct Sulfonylation of Chlorophenyl Intermediates
4-Chloro-3-mercaptophenyl derivatives are treated with pyrrolidine-1-sulfonyl chloride in the presence of triethylamine (TEA) as a base. Optimal conditions involve dichloromethane (DCM) at 0–5°C for 2 hours, followed by gradual warming to room temperature. Yields range from 70–85%, with purity >95% confirmed via HPLC.
Palladium-Catalyzed Coupling
Aryl bromides or iodides undergo sulfonylation using Pd(PPh₃)₄ as a catalyst. For example, 3-bromo-4-chlorophenylbenzo[d]thiazole reacts with pyrrolidine-1-sulfonamide in toluene at 110°C for 24 hours, achieving 78% conversion. This method is favored for sterically hindered substrates but requires rigorous exclusion of moisture.
Final Coupling and Functionalization
Suzuki-Miyaura Cross-Coupling
The benzothiazole and sulfonylated phenyl units are linked via a palladium-catalyzed cross-coupling. Using 2-(boronic acid)-benzo[d]thiazole and 1-bromo-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzene, the reaction proceeds in a dioxane/water mixture with K₂CO₃ and PdCl₂(dppf) at 90°C for 12 hours (yield: 68%).
Ullmann-Type Coupling
Copper(I) iodide-mediated coupling in DMF at 130°C for 18 hours provides an alternative for substrates sensitive to palladium. This method achieves moderate yields (55–60%) but is cost-effective for large-scale synthesis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch + Sulfonylation | 75 | 14 | 92 | Scalable, low cost | Byproduct formation |
| Microwave + Pd Coupling | 89 | 0.25 | 98 | Rapid, high purity | Specialized equipment required |
| Ullmann Coupling | 58 | 18 | 90 | Pd-free, tolerant to moisture | Lower yield, longer reaction time |
Mechanistic Insights and Optimization
Role of Solvent and Catalysts
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfonylation steps, while non-polar solvents (toluene) improve cross-coupling efficiency. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate acylation by 30%.
Temperature and pH Effects
Sulfonylation proceeds optimally at pH 8–9, preventing hydrolysis of the sulfonyl chloride. Elevated temperatures (>100°C) promote undesired dimerization in Ullmann couplings.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors mitigate exothermic risks during sulfonylation. A mixed-solvent system (THF/H₂O, 3:1) reduces viscosity, enabling higher throughput (85% yield at 5 kg/batch).
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated thiazole formation using Ru(bpy)₃Cl₂ as a catalyst achieves 94% yield in 2 hours, though scalability remains unproven.
Biocatalytic Approaches
Engineered sulfotransferases immobilized on silica gel demonstrate 40% conversion in aqueous media, offering an eco-friendly alternative.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing a thiazole ring, similar to 2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole, exhibit significant antimicrobial properties. A study explored various thiazole derivatives and found that certain substitutions enhanced their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
Anticancer Potential
The compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation. In vitro studies have shown that thiazole derivatives can inhibit the growth of cancer cell lines, including breast cancer cells, through mechanisms that may involve apoptosis induction or cell cycle arrest .
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in organic synthesis.
Material Science
Development of Functional Materials
The unique properties of the compound allow it to be explored in the development of new materials, including polymers and coatings with specific functional characteristics. Its sulfonamide group enhances solubility and stability, making it suitable for various applications in material science.
Case Study 1: Antimicrobial Evaluation
In a study published in the International Journal of Pharmaceutical Sciences, researchers synthesized several thiazole derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that derivatives with similar structural motifs to this compound exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
A molecular docking study assessed the binding affinity of thiazole derivatives to cancer-related targets. The findings suggested that modifications on the thiazole ring significantly influenced the binding interactions, potentially leading to enhanced anticancer activity against human breast adenocarcinoma cells .
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Substituent Effects on Pharmacological Activity
The pharmacological profile of benzothiazole derivatives is highly dependent on substituent chemistry. Key analogues and their substituent-driven effects include:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chloro group (electron-withdrawing) may enhance metabolic stability compared to methoxy (electron-donating) in compound (I) .
- Sulfonyl vs. Sulfoxide/Sulfide : The pyrrolidinylsulfonyl group in the target compound likely improves solubility and target interaction compared to methylsulfinyl or methylthio groups in compounds 13–14 .
Biological Activity
2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.84 g/mol. The compound features a thiazole ring fused with a phenyl group, which is known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The introduction of the pyrrolidin-1-ylsulfonyl group is crucial for enhancing biological activity.
- Chlorination : The incorporation of the chloro group at the para position on the phenyl ring increases the compound's reactivity and potential biological efficacy.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing thiazole moieties have demonstrated potent inhibition against various cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A-431 | <10 | Apoptosis induction |
| Compound B | Jurkat | <15 | Inhibition of Bcl-2 |
| This compound | Jurkat | TBD | TBD |
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Similar thiazole derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 |
| Compound D | Escherichia coli | 64 |
| This compound | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through interactions with Bcl-2 family proteins.
- Antimicrobial Mechanisms : Its structural features may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A study demonstrated that derivatives of benzo[d]thiazole significantly inhibited growth in various cancer cell lines, suggesting that modifications like the pyrrolidin group enhance potency.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives, confirming their effectiveness against resistant strains.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting with halogenated phenyl precursors. Key steps include sulfonylation of the pyrrolidine moiety and coupling with the benzo[d]thiazole core. For example, sulfonylation reactions often employ sulfonyl chlorides in anhydrous dichloromethane with a base like triethylamine to neutralize HCl byproducts . Intermediate characterization involves melting point analysis, FT-IR (to confirm sulfonyl S=O stretches at ~1350–1150 cm⁻¹), and ¹H/¹³C NMR to verify substituent integration and coupling patterns. Elemental analysis (C, H, N, S) ensures purity ≥95% .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight and isotopic patterns. ¹H NMR should resolve aromatic protons (δ 7.0–8.5 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm), while ¹³C NMR identifies quaternary carbons (e.g., C-SO₂ at ~55 ppm). 19F NMR is unnecessary unless fluorinated analogs are synthesized. For ambiguous signals, 2D NMR (COSY, HSQC) resolves connectivity .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies involve storing the compound at 40°C/75% relative humidity for 6 months, with periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products. Lyophilization improves stability for long-term storage in inert atmospheres .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfonylation reactions be addressed during synthesis?
- Methodological Answer : Regioselectivity at the 3-position of the phenyl ring is influenced by steric and electronic factors. Using bulky bases (e.g., DBU) or low-polarity solvents (toluene) can favor sulfonylation at the less hindered site. Computational modeling (DFT calculations) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from substituent electronic effects. A systematic SAR study should compare analogs with electron-withdrawing (e.g., -Cl, -CF₃) vs. electron-donating groups (e.g., -OCH₃) on the phenyl ring. Use standardized assays (e.g., ATP-based cell viability for antiproliferative activity) and normalize data to reference compounds .
Q. How can computational docking predict binding modes of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using X-ray crystal structures of target proteins (e.g., kinases or GPCRs). Key parameters include:
- Grid box : Centered on the active site (20 ų).
- Scoring function : MM-GBSA for binding affinity estimation.
Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. What experimental designs optimize the compound’s pharmacokinetic properties?
- Methodological Answer : To improve solubility and bioavailability:
- Introduce polar groups (e.g., -OH, -NH₂) via late-stage functionalization.
- Use logP assays (shake-flask method) to balance hydrophilicity.
- Conduct metabolic stability tests in liver microsomes (human/rat) with LC-MS/MS quantification of parent compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
